molecular formula C15H12Br2O B1329671 2,3-Dibromo-3-phenylpropiophenone CAS No. 611-91-6

2,3-Dibromo-3-phenylpropiophenone

Cat. No. B1329671
CAS RN: 611-91-6
M. Wt: 368.06 g/mol
InChI Key: LYAGBKGGYRLVTR-UHFFFAOYSA-N
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Description

2,3-Dibromo-3-phenylpropiophenone is a compound that is closely related to various phenylpropiophenones studied in the literature. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from studies on similar molecules. Phenylpropiophenones are a class of organic compounds that have been the subject of various chemical analyses due to their interesting structural properties and potential applications in different fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related compounds, such as 2-hydroxy-2-methylpropiophenone, involves palladium-catalyzed reactions with aryl bromides, leading to multiple arylation through C-C and C-H bond cleavages . This suggests that similar palladium-catalyzed conditions could potentially be applied to synthesize 2,3-Dibromo-3-phenylpropiophenone by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of phenylpropiophenones can be complex, with the possibility of different isomers. For example, the study of 3',4'-difluoro-2-hydroxyiminopropiophenone revealed the existence of two isomers with different biological activities and confirmed the trans-oid arrangement of the carbonyl and hydroxyimino-groups in the more active isomer . This indicates that the molecular structure of 2,3-Dibromo-3-phenylpropiophenone could also exhibit isomerism, which may influence its properties and potential applications.

Chemical Reactions Analysis

Phenylpropiophenones can undergo various chemical reactions, including electron transfer photofragmentations. For instance, photolysis of 3-phenylpropiophenones in the presence of a pyrylium salt leads to the formation of α,β-unsaturated ketones and other products through radical cation-mediated fragmentation . This suggests that 2,3-Dibromo-3-phenylpropiophenone might also participate in similar electron transfer processes, potentially yielding a range of interesting products.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylpropiophenones can be studied using various analytical techniques. For example, the crystal structure and molecular geometry of a related compound were characterized using X-ray crystallography and vibrational frequency calculations, which showed good agreement between theoretical and experimental values . Additionally, the radical scavenging activities of the compound were assessed, indicating potential antioxidant properties . These methods could be applied to 2,3-Dibromo-3-phenylpropiophenone to determine its physical and chemical properties, including its potential biological activity.

Scientific Research Applications

Heterocyclic Product Formation

2,3-Dibromo-3-phenylpropiophenones have been explored for their ability to undergo reactions leading to the formation of heterocyclic products. For instance, when reacted with dimethyloxosulphonium methylide (DMOSM), these compounds eliminate both bromine and hydrogen bromide, forming αβ-unsaturated ketones. These ketones can then form cyclopropyl ketones, which, when substituted suitably, continue to react with DMOSM to yield a variety of heterocyclic products. This process was demonstrated by Donnelly, Fox, and Hoey (1979) in their study published in the Journal of The Chemical Society-Perkin Transactions 1 (Donnelly, Fox, & Hoey, 1979).

Multiple Arylation

2,3-Dibromo-3-phenylpropiophenone derivatives have also been used in the palladium-catalyzed reactions of 2-hydroxy-2-methylpropiophenone with aryl bromides. This process results in unique multiple arylation via successive C-C and C-H bond cleavages, as highlighted by Wakui et al. (2004) in the Journal of the American Chemical Society (Wakui et al., 2004).

Interaction with Phospholipid Head Groups

The interaction of 2,3-Dibromo-3-phenylpropiophenone analogues with phospholipid head groups has been studied, particularly in the context of their effects on bilayer membranes. Bechinger and Seelig (1991) explored this in Biochemistry, finding that these compounds, while leaving the bilayer structure intact, can induce structural changes at the level of the phospholipid headgroups. They observed that these compounds can rotate the N+ end of the -P-N+ dipole closer to the hydrocarbon layer in the membrane, potentially impacting the membrane's electric field and hydration layer (Bechinger & Seelig, 1991).

Synthesis of Benzodioxin Derivatives

Yavari et al. (2006) reported the synthesis of benzodioxin derivatives using a vinylphosphonium salt-mediated reaction involving alkyl propiolates and hydroxyphenols. This reaction produced a mixture of 3-methyl-2H-1,4-benzoxazin-2-one derivatives and methyl (E)-3-(2-aminophenoxy)-2-propenoates, indicating the potential of 2,3-Dibromo-3-phenylpropiophenone derivatives in synthetic organic chemistry (Yavari et al., 2006).

Bioremediation Monitoring

The compound has been indirectly linked to bioremediation efforts, particularly in monitoring biodegradation pathways. Mesarch et al. (2000) in Applied and Environmental Microbiology developed catechol 2,3-dioxygenase-specific primers for detecting and quantifying bacteria capable of degrading compounds that undergo biodegradation involving enzymes similar to those acting on 2,3-Dibromo-3-phenylpropiophenone derivatives. This research highlights its relevance in environmental monitoring and bioremediation studies (Mesarch, Nakatsu, & Nies, 2000).

Photochemical Studies

The photochemical properties of 2,3-Dibromo-3-phenylpropiophenone derivatives have also been a subject of interest. For example, Casal and Scaiano (1984) investigated the phosphorescence enhancement of β-phenylpropiophenone upon inclusion in the channels of silicalite, a hydrophobic zeolite. This study, published in the Canadian Journal of Chemistry, provides insights into the potential applications of these compounds in photochemistry and material science (Casal & Scaiano, 1984).

Safety And Hazards

2,3-Dibromo-3-phenylpropiophenone can cause severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling . Protective clothing, gloves, and eye/face protection should be worn when handling this compound . In case of exposure, immediate medical attention should be sought .

properties

IUPAC Name

2,3-dibromo-1,3-diphenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H12Br2O/c16-13(11-7-3-1-4-8-11)14(17)15(18)12-9-5-2-6-10-12/h1-10,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYAGBKGGYRLVTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C(=O)C2=CC=CC=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70883468
Record name 1-Propanone, 2,3-dibromo-1,3-diphenyl-
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Molecular Weight

368.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dibromo-3-phenylpropiophenone

CAS RN

611-91-6
Record name 2,3-Dibromo-1,3-diphenyl-1-propanone
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Record name 1-Propanone, 2,3-dibromo-1,3-diphenyl-
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Record name Chalcone dibromide
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Record name 1-Propanone, 2,3-dibromo-1,3-diphenyl-
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Record name 2,3-dibromo-3-phenylpropiophenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How are chalcone dibromides synthesized?

A1: Chalcone dibromides are typically synthesized through the bromination of chalcones. This reaction involves the addition of bromine across the double bond of the chalcone molecule. [, , , ]

Q2: What is the general molecular formula of chalcone dibromides?

A2: The general molecular formula for chalcone dibromides is C15H12Br2O. []

Q3: What spectroscopic techniques are used to characterize chalcone dibromides?

A3: Researchers commonly employ a combination of spectroscopic techniques, including Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy, and mass spectrometry, to elucidate the structure and confirm the identity of synthesized chalcone dibromides. [, , , , ]

Q4: What are some notable reactions that chalcone dibromides undergo?

A4: Chalcone dibromides exhibit diverse reactivity and can participate in a range of reactions, including:

  • Debromination: This reaction leads to the removal of bromine atoms, often facilitated by reagents like iodide ions or sodium hydrogen sulfide. [, , ]
  • Cyclization: Chalcone dibromides can undergo cyclization reactions to form various heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidin-2-ones, depending on the reaction conditions and reagents used. [, , , , , ]
  • Reaction with nucleophiles: The presence of electrophilic carbon atoms makes chalcone dibromides susceptible to attack by nucleophiles like ammonia, phenylthiourea, and hydrazines, resulting in the formation of diverse nitrogen-containing heterocyclic compounds. [, , , ]

Q5: Can chalcone dibromides exhibit stereochemistry?

A5: Yes, chalcone dibromides possess a chiral center, resulting in the existence of diastereomers (erythro and threo isomers). The specific isomer formed can influence the compound's reactivity and subsequent transformations. [, ]

Q6: What role does the solvent play in the reactions of chalcone dibromides?

A6: The choice of solvent can significantly impact the reaction pathway and product distribution in reactions involving chalcone dibromides. For example, the rate of debromination by iodide ions was found to be influenced by the hydrogen bonding ability of the solvent. []

Q7: What are some potential applications of chalcone dibromides?

A7: While research on chalcone dibromides is ongoing, their diverse reactivity and the biological activity of some derivatives suggest potential applications in various fields, including:

  • Medicinal Chemistry: Chalcone dibromides serve as valuable intermediates in the synthesis of heterocyclic compounds, many of which exhibit promising biological activities, making them attractive targets for drug discovery efforts. [, , , ]
  • Material Science: The presence of bromine atoms in their structure suggests potential applications in materials chemistry, though this area remains largely unexplored. []

Q8: Have chalcone dibromides shown any promising biological activities?

A8: While chalcone dibromides themselves may not be the final biologically active compounds, derivatives synthesized from them, such as pyrazoles and isoxazoles, have demonstrated promising activities in various biological assays, including:

  • Cytotoxic activity: Some pyrazole derivatives synthesized from chalcone dibromides have shown promising cytotoxic activity against specific cancer cell lines. []
  • Antimicrobial activity: Chalcone dibromides and their derivatives have been screened for their antimicrobial potential against various bacteria and fungi, with some exhibiting notable activity. [, , ]

Q9: How do structural modifications affect the biological activity of chalcone dibromide derivatives?

A9: Introducing different substituents on the aromatic rings of chalcone dibromides can significantly impact the biological activity of the resulting derivatives. This structure-activity relationship (SAR) is crucial for optimizing the desired activity of these compounds. [, , ]

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